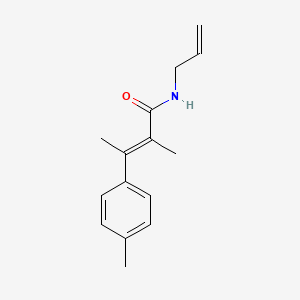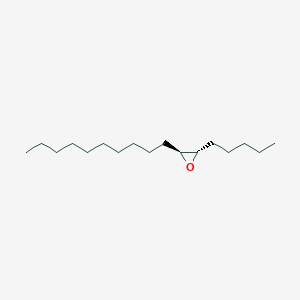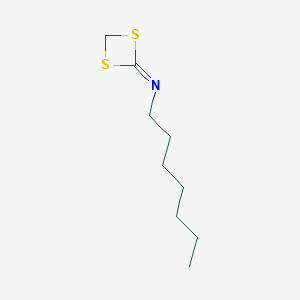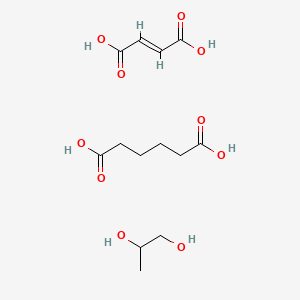
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dioxane ring with multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxane ring or the benzodioxole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,5,6-Trimethyl-1,3-dioxan-4-yl)-2H-1,3-benzodioxole include other benzodioxole derivatives and dioxane-containing compounds. Examples include:
- 1,3-Benzodioxole
- 2,5-Dimethyl-1,3-dioxane
- 4-Methyl-1,3-benzodioxole
Uniqueness
What sets this compound apart is its specific combination of the benzodioxole and dioxane rings with multiple methyl groups. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61097-15-2 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-(2,5,6-trimethyl-1,3-dioxan-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)17-10(3)18-14(8)11-4-5-12-13(6-11)16-7-15-12/h4-6,8-10,14H,7H2,1-3H3 |
InChI Key |
CDBCPEOAPQASPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C2=CC3=C(C=C2)OCO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)







methanone](/img/structure/B14594858.png)

![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)


![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
